molecular formula C17H15N3 B1249445 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole

Cat. No. B1249445
M. Wt: 261.32 g/mol
InChI Key: XUIUIZMIIPNHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole, also known as 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole, is a useful research compound. Its molecular formula is C17H15N3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole

InChI

InChI=1S/C17H15N3/c1-2-7-14(8-3-1)20-15-9-5-4-6-13(15)12-16(20)17-18-10-11-19-17/h1-9,12H,10-11H2,(H,18,19)

InChI Key

XUIUIZMIIPNHIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4

Pictograms

Environmental Hazard

synonyms

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole
RX 871024
RX-871024
RX871024

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 1-phenyl-1H-indole-2-carbonitrile (15 g) and ethylenediamine monotosylate (17.6 g) was heated at 200° C. for 2 hours. After cooling, the reaction mixture was partitioned between toluene (100 ml) and dilute hydrochloric acid (400 ml). The aqueous layer was extracted with diethyl ether, cooled in an ice bath then basified with concentrated ammonia and reextracted with dichloromethane. The combined dichloromethane extracts were washed with water, dried and the solvent removed in vacuo. The residue was purified by chromatography on neutral alumina (grade III) eluting with 1% methanol in dichloromethane, followed by trituration with toluene to give 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole as a white solid: yield 16.6 g (90%); mp 180.5°-182° C. The hydrochloride salt was prepared as described above: yield 16.3 g (95%); mp 263.5°-265.5° C.
Name
1-phenyl-1H-indole-2-carbonitrile
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One

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